Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc
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Overview
Description
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc is a coordination compound that features a zinc ion coordinated to two bis(p-hydroxyphenyl)dithiocarbamate ligands
Preparation Methods
The synthesis of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc typically involves the reaction of zinc salts with bis(p-hydroxyphenyl)dithiocarbamate ligands under controlled conditions. One common method involves the use of zinc chloride and sodium bis(p-hydroxyphenyl)dithiocarbamate in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization accelerator.
Mechanism of Action
The mechanism of action of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc involves its interaction with molecular targets such as enzymes and proteins. The dithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc can be compared with other dithiocarbamate-based compounds, such as:
Bis(dimethyldithiocarbamato)zinc: Similar in structure but with different substituents on the dithiocarbamate ligands.
Bis(diethyldithiocarbamato)zinc: Another similar compound with ethyl groups instead of hydroxyphenyl groups.
Bis(pyrrolidinedithiocarbamato)zinc: Features pyrrolidine rings instead of hydroxyphenyl groups.
The uniqueness of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc lies in its hydroxyphenyl substituents, which impart distinct chemical and biological properties compared to other dithiocarbamate compounds.
Properties
CAS No. |
94023-60-6 |
---|---|
Molecular Formula |
C14H12N2O2S4Zn |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
zinc;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2 |
InChI Key |
LBIWLARSKMKZTQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2] |
Origin of Product |
United States |
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